

# Spectroscopic Profile of 2-Cyclohexylphenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyclohexylphenol

Cat. No.: B093547

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Cyclohexylphenol** (CAS No. 119-42-6), a key intermediate in the synthesis of various chemical products, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses of **2-Cyclohexylphenol**. This information is crucial for substance identification, purity assessment, and structural elucidation.

### Table 1: $^1\text{H}$ NMR Spectroscopic Data of 2-Cyclohexylphenol

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                             |
|------------------------------------|--------------|-------------|--|
| 1.20 - 1.55                        | m            | 6H          | Cyclohexyl -CH <sub>2</sub> (3 groups) |
| 1.70 - 1.90                        | m            | 4H          | Cyclohexyl -CH <sub>2</sub> (2 groups) |
| 3.15 - 3.40                        | m            | 1H          | Cyclohexyl -CH                         |
| 4.80 - 5.20                        | br s         | 1H          | Phenolic -OH                           |
| 6.75 - 7.25                        | m            | 4H          | Aromatic -CH                           |

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of 2-Cyclohexylphenol**

| Chemical Shift ( $\delta$ ) ppm | Assignment        |
|---------------------------------|-------------------|
| 26.1                            | Cyclohexyl C4     |
| 27.0                            | Cyclohexyl C3, C5 |
| 32.1                            | Cyclohexyl C2, C6 |
| 37.9                            | Cyclohexyl C1     |
| 115.5                           | Aromatic C6       |
| 121.2                           | Aromatic C4       |
| 126.8                           | Aromatic C5       |
| 127.1                           | Aromatic C3       |
| 135.9                           | Aromatic C2       |
| 152.4                           | Aromatic C1 (-OH) |

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

### Table 3: Infrared (IR) Spectroscopy Peak List for 2-Cyclohexylphenol

| Wavenumber (cm <sup>-1</sup> ) | Intensity        | Assignment                           |
|--------------------------------|------------------|--------------------------------------|
| 3450 - 3300                    | Strong, Broad    | O-H stretch (phenolic)               |
| 3100 - 3000                    | Medium           | Aromatic C-H stretch                 |
| 2930, 2850                     | Strong           | Aliphatic C-H stretch (cyclohexyl)   |
| 1600, 1490, 1450               | Medium to Strong | Aromatic C=C skeletal vibrations     |
| 1230                           | Strong           | C-O stretch (phenolic)               |
| 750                            | Strong           | Ortho-disubstituted benzene C-H bend |

Sample Preparation: KBr Pellet

### Table 4: Mass Spectrometry (MS) Data for 2-Cyclohexylphenol

| m/z | Relative Intensity (%) | Assignment  |
|-----|------------------------|---|
| 176 | 100                    | [M] <sup>+</sup> (Molecular Ion)                  |
| 133 | 40                     | [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> |
| 107 | 60                     | [M - C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup> |
| 94  | 80                     | [C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup>   |
| 77  | 30                     | [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>     |

Ionization Method: Electron Ionization (EI) at 70 eV

## Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. The following protocols provide a detailed methodology for each spectroscopic analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of **2-Cyclohexylphenol**.

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of **2-Cyclohexylphenol** was dissolved in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- $^1\text{H}$  NMR Acquisition:
  - A standard one-pulse sequence was used.
  - The spectral width was set to 12 ppm.
  - A 30-degree pulse was applied with a relaxation delay of 1 second.
  - 16 scans were accumulated to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - A proton-decoupled pulse sequence was utilized.
  - The spectral width was set to 220 ppm.
  - A 30-degree pulse was applied with a relaxation delay of 2 seconds.
  - 1024 scans were accumulated.
- Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS (for  $^1\text{H}$ ) or the solvent peak of  $\text{CDCl}_3$  (for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Cyclohexylphenol**.

- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: A small amount of **2-Cyclohexylphenol** was finely ground with potassium bromide (KBr) in a 1:100 ratio. The mixture was then pressed into a thin, transparent pellet.
- Acquisition:
  - The KBr pellet was placed in the sample holder of the spectrometer.
  - The spectrum was recorded in the range of 4000 to 400  $\text{cm}^{-1}$ .
  - 32 scans were co-added to improve the signal-to-noise ratio.
- Data Processing: A background spectrum of a pure KBr pellet was subtracted from the sample spectrum. The resulting spectrum was then analyzed for characteristic absorption bands.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Cyclohexylphenol**.

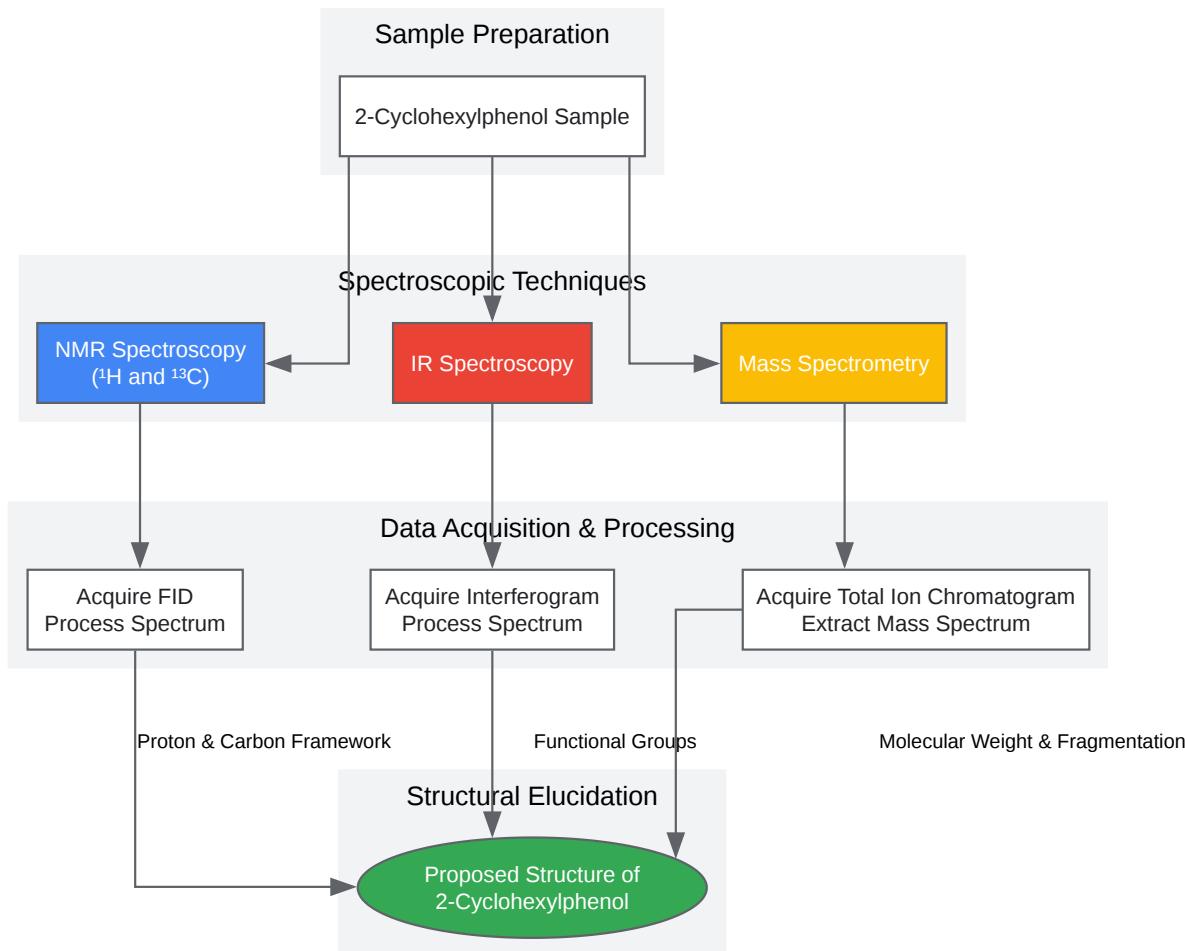
- Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
- Sample Introduction: A dilute solution of **2-Cyclohexylphenol** in dichloromethane was injected into the GC.
  - GC Column: A 30 m x 0.25 mm DB-5ms capillary column.
  - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  - Temperature Program: The oven temperature was initially held at 50°C for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

- MS Acquisition:
  - Ionization Mode: Electron Ionization (EI) at an electron energy of 70 eV.
  - Mass Range: The mass-to-charge ratio (m/z) was scanned from 40 to 400 amu.
  - Ion Source Temperature: 230°C.
- Data Processing: The mass spectrum corresponding to the GC peak of **2-Cyclohexylphenol** was extracted and analyzed for the molecular ion and major fragment ions.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **2-Cyclohexylphenol**.

## Spectroscopic Analysis Workflow for 2-Cyclohexylphenol

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Cyclohexylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093547#spectroscopic-data-of-2-cyclohexylphenol-nmr-ir-ms>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)